molecular formula C16H32O2 B12661297 Octyl isooctanoate CAS No. 84896-42-4

Octyl isooctanoate

Cat. No.: B12661297
CAS No.: 84896-42-4
M. Wt: 256.42 g/mol
InChI Key: MPKKALFKYJGSJW-UHFFFAOYSA-N
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Description

Octyl isooctanoate is an ester compound with the chemical formula C_16H_32O_2. It is commonly used in the cosmetic and personal care industries due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in lotions, creams, and other skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl isooctanoate is typically synthesized through the esterification reaction between octanol and isooctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and high yields. The use of immobilized enzymes as biocatalysts has also been explored to produce this compound under milder conditions, which can be more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Octyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products

    Hydrolysis: Octanol and isooctanoic acid.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Octyl isooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of octyl isooctanoate in cosmetic formulations is its ability to form a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing the barrier function and providing a smooth feel .

Comparison with Similar Compounds

Similar Compounds

  • Cetyl isooctanoate
  • Octyl acetate
  • Octyl palmitate

Comparison

Octyl isooctanoate is unique in its balance of emollient properties and stability. Compared to cetyl isooctanoate, it has a lighter feel on the skin, making it more suitable for formulations where a non-greasy texture is desired. Octyl acetate, while also an ester, is primarily used for its fragrance properties rather than its emollient effects. Octyl palmitate is another emollient ester but has a heavier feel compared to this compound .

Properties

CAS No.

84896-42-4

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

octyl 6-methylheptanoate

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-11-14-18-16(17)13-10-9-12-15(2)3/h15H,4-14H2,1-3H3

InChI Key

MPKKALFKYJGSJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

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